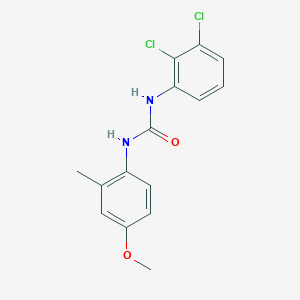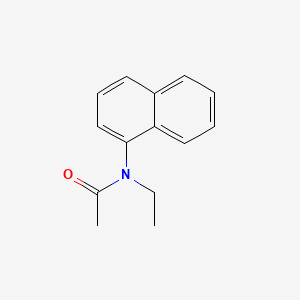
3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a derivative of indole and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, a process that leads to the death of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one have been studied extensively. This compound has been found to have antioxidant properties, which can help to reduce oxidative stress in the body. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, this compound has been found to have a positive effect on the immune system, which can help to boost the body's ability to fight off infections and diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, this compound has been found to have a wide range of applications, making it a versatile compound for research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are many future directions for research on 3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one. One area of research is to investigate its potential as a drug for the treatment of cancer and other diseases. Another area of research is to study its mechanism of action and how it interacts with other compounds in the body. Additionally, research could be conducted to develop new synthesis methods for this compound that are more efficient and cost-effective. Finally, research could be conducted to investigate the potential of this compound in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound and its applications.
Métodos De Síntesis
The synthesis of 3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one has been achieved using different methods. One of the most common methods involves the condensation of 2,6-dichlorobenzaldehyde and 2-aminoheptane with indole-2,3-dione in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol and is heated under reflux for several hours. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one has been the subject of scientific research due to its potential applications in various fields. One of the significant applications of this compound is in the development of new drugs. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(3,4,5,6-tetrahydro-2H-azepin-7-yl)indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O/c21-14-8-6-9-15(22)19(14)24-17-11-4-3-7-13(17)18(20(24)25)16-10-2-1-5-12-23-16/h3-4,6-9,11,25H,1-2,5,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSILLCQVJRVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)C2=C(N(C3=CC=CC=C32)C4=C(C=CC=C4Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5748486.png)
![2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5748494.png)
![2-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5748496.png)


![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-oxo-2-(1-pyrrolidinyl)acetamide](/img/structure/B5748528.png)
![5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5748533.png)
![N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5748534.png)



